REACTION_CXSMILES
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[C-:1]#[N:2].[K+].[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:5].[CH2:12]=O.[K].Cl>C(O)C.O>[C:4]([CH:6]([CH2:12][C:1]#[N:2])[C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:5] |f:0.1,^1:13|
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Name
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|
Quantity
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13 g
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Type
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reactant
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Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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22.6 g
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Type
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reactant
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Smiles
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C(#N)CC(=O)OCC
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Name
|
|
Quantity
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6 g
|
Type
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reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After 5 minutes the white suspension was heated under reflux conditions for 12 minutes
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Duration
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12 min
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Type
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CUSTOM
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Details
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the orange solution was evaporated to dryness in vacuo at below 25° C.
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Type
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CUSTOM
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Details
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to give a buff solid
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Type
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CUSTOM
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Details
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giving a red oil
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Type
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EXTRACTION
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Details
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This mixture was extracted with dichloromethane
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Type
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CUSTOM
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Details
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the extracts dried
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Type
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CUSTOM
|
Details
|
evaporated to dryness in vacuo
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C(C(=O)OCC)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |